molecular formula C13H20N2 B1429380 N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 1423031-30-4

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B1429380
CAS No.: 1423031-30-4
M. Wt: 204.31 g/mol
InChI Key: LMXNFIHCTMSLCK-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine is a chiral tetrahydroquinoline derivative of significant interest in medicinal chemistry and catalysis research. This compound is part of a class of 8-amino-tetrahydroquinolines that serve as a privileged scaffold in drug discovery, particularly for developing novel anticancer agents . Research indicates that closely related analogs exhibit potent antiproliferative activity against a diverse panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for these active compounds is associated with the induction of mitochondrial dysfunction, disruption of cell cycle phases, and a notable increase in intracellular reactive oxygen species (ROS) production, leading to programmed cell death . The stereochemistry of the chiral center is crucial for biological activity, with the (R)-enantiomer often demonstrating superior potency, underscoring the importance of enantiopure materials for biological evaluation . Beyond its biomedical applications, this structural motif is widely employed in asymmetric synthesis. Chiral 8-amino-tetrahydroquinoline derivatives, such as the well-known Me-CAMPY ligand, are key components in transition metal catalysts for asymmetric transfer hydrogenation (ATH) reactions . These catalysts are instrumental in the enantioselective reduction of challenging substrates like 1-aryl-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active tetrahydroisoquinoline (THIQ) alkaloids . The pyridine backbone of the ligand provides excellent stability in both organic and aqueous media, making it a robust alternative to other chiral diamines . As a building block, this compound offers researchers a versatile chiral precursor for the synthesis of complex molecules and the development of new catalytic systems, highlighting its dual utility in both pharmaceutical and methodological research.

Properties

IUPAC Name

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h4,6,8,10,12,15H,3,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXNFIHCTMSLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203921
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-30-4
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its potential biological activities, particularly in cancer treatment. This article synthesizes information from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a tetrahydroquinoline framework with an amine functional group and a branched alkyl substituent. Its molecular formula is C13H18N2, and it exhibits unique structural characteristics that contribute to its biological reactivity.

Overview of Studies

Research has demonstrated that derivatives of tetrahydroquinoline, including this compound, possess significant antiproliferative properties against various cancer cell lines. The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA2780 (Ovarian)0.6Induces ROS production and mitochondrial dysfunction
(R)-5aHT-29 (Colorectal)5.4Cell cycle arrest in G0/G1 phase
(S)-5aHeLa (Cervical)17.2Mitochondrial membrane depolarization

Detailed Findings

  • Cell Line Sensitivity : In a study involving multiple cancer cell lines such as A2780 (ovarian carcinoma), HT-29 (colorectal adenocarcinoma), and HeLa (cervical carcinoma), the compound showed varying degrees of cytotoxicity. Notably, the (R)-enantiomer exhibited superior activity compared to its (S)-counterpart .
  • Mechanism of Action : The primary mechanism identified involves the induction of oxidative stress through increased reactive oxygen species (ROS) levels. This leads to mitochondrial dysfunction, which is critical in triggering apoptotic pathways in cancer cells . The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.
  • Cell Cycle Effects : The most active derivative, (R)-5a, was shown to cause significant alterations in cell cycle progression by increasing the proportion of cells in the G0/G1 phase while decreasing those in S and G2/M phases. This suggests that the compound may effectively halt cancer cell proliferation at specific cell cycle checkpoints .

Case Study 1: Ovarian Cancer Treatment

In a controlled laboratory setting, this compound was tested on A2780 ovarian cancer cells. The study revealed an IC50 value of 0.6 µM, indicating potent cytotoxicity. The mechanism involved was traced back to ROS-mediated mitochondrial damage leading to apoptosis .

Case Study 2: Colorectal Adenocarcinoma

Another study assessed the effects of this compound on HT-29 colorectal adenocarcinoma cells. Results showed an IC50 of 5.4 µM with similar mechanisms involving ROS production and subsequent mitochondrial dysfunction contributing to cell death .

Scientific Research Applications

Biological Properties and Therapeutic Applications

Recent studies have highlighted the compound's potential in cancer treatment and as an anti-HIV agent. The following points summarize key findings:

  • Antitumor Activity : Research indicates that derivatives of tetrahydroquinoline, including N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.6 µM against HCT-116 cells, suggesting strong antitumor potential due to its ability to interact with the proteasome's regulatory subunit .
  • Mechanism of Action : The compound has been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells. These mechanisms contribute to its efficacy in disrupting cancer cell proliferation .
  • CXCR4 Antagonism : this compound has been identified as a potent CXCR4 antagonist. This receptor is often overexpressed in various cancers and is implicated in tumor metastasis. Compounds targeting CXCR4 can potentially inhibit cancer progression and provide a novel approach for cancer therapy .

Catalytic Applications

The compound also serves as a ligand in transition metal catalysis:

  • Chiral Ligands : this compound has been utilized as a chiral diamine ligand in the synthesis of transition metal complexes. These complexes have shown promise in asymmetric hydrogenation reactions, which are crucial for producing enantiomerically pure compounds used in pharmaceuticals .
  • Sustainable Processes : The use of this compound as a ligand facilitates the development of more sustainable synthetic processes by improving yields and reducing the need for expensive chiral resolving agents .

Summary of Key Findings

The following table summarizes the applications and findings related to this compound:

Application AreaKey FindingsReferences
Antitumor Activity Significant cytotoxicity against cancer cell lines; IC50 = 0.6 µM against HCT-116 cells
Mechanism Induces mitochondrial membrane depolarization; increases ROS production
CXCR4 Antagonism Potent inhibitor of CXCR4; potential for inhibiting tumor metastasis
Chiral Ligand Used in transition metal catalysis for asymmetric hydrogenation
Sustainability Improves yields; reduces reliance on expensive chiral resolving agents

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Compound Substituent Key Properties/Applications Evidence Source
N-(2-Methylpropyl)-THQ-8-amine Isobutyl Discontinued; moderate lipophilicity
2-Methyl-N-(pyridin-2-ylmethyl)-THQ-8-amine 2-Methyl + pyridinylmethyl Enhanced cytotoxicity (IC₅₀ values in µM range); chiral synthesis
N-(2-Methoxyethyl)-THQ-8-amine Methoxyethyl Improved solubility; potential CNS applications

Key Insights :

  • Isobutyl vs.
  • Methoxyethyl : The methoxy group in increases polarity, improving aqueous solubility for drug delivery applications.

Aromatic/Phosphine-Substituted Derivatives

Compound Substituent Key Properties/Applications Evidence Source
L5 (Diphenylphosphinoethyl) Diphenylphosphinoethyl Iron(II) coordination; catalytic applications

Key Insights :

  • The diphenylphosphinoethyl group in enables metal coordination, making it suitable for catalytic systems (e.g., asymmetric synthesis) rather than therapeutic use.

Chiral Derivatives

Compound Substituent Key Properties/Applications Evidence Source
(S)-THQ-8-amine dihydrochloride None (chiral backbone) CXCR4 antagonism; inhibits cancer metastasis
2-Methyl chiral derivatives 2-Methyl Antimicrobial activity; ROS modulation

Key Insights :

  • Chirality : The (S)-enantiomer in and shows stereoselective binding to CXCR4, a chemokine receptor overexpressed in cancers .
  • 2-Methyl Substitution : reports chiral 2-methyl derivatives with sub-µM IC₅₀ values in cell growth assays, highlighting the role of stereochemistry in potency .

Halogenated Derivatives

Compound Substituent Key Properties/Applications Evidence Source
N-(2,2,2-Trifluoroethyl)-THQ-8-amine Trifluoroethyl Enhanced metabolic stability; fluorophilic effects

Key Insights :

  • The trifluoroethyl group in introduces fluorine atoms, which improve metabolic stability and membrane permeability via fluorophilic interactions.

Guanidine/Amidine Derivatives

Compound Substituent Key Properties/Applications Evidence Source
Guanidine-hydroquinoline ligands Guanidine Zinc coordination; lactide polymerization

Key Insights :

  • Guanidine substituents in increase basicity, facilitating metal coordination (e.g., zinc) for catalytic polymer synthesis.

Physicochemical Properties

Compound Molecular Weight Solubility LogP (Predicted)
N-(2-Methylpropyl)-THQ-8-amine ~206.3* Low (hydrochloride salt improves solubility) ~2.5
(S)-THQ-8-amine dihydrochloride 221.1 High (salt form) ~1.8
N-Trifluoroethyl-THQ-8-amine 230.1 Moderate ~2.9

*Calculated based on C₁₃H₂₀N₂.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives?

  • Methodology : Reductive amination is a key strategy. For example, ketone intermediates (e.g., 5,6,7,8-tetrahydroquinolin-8-one) react with 2-methylpropylamine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane at room temperature. Post-synthetic modifications include N-alkylation with alkyl halides or phosphinoethyl groups to tailor ligand properties .
  • Characterization : ¹H/¹³C NMR and FT-IR spectroscopy confirm structural integrity. Elemental analysis validates purity (e.g., C, H, N content) .

Q. How are stereochemical configurations (e.g., S/R enantiomers) resolved in this compound class?

  • Methodology : Enzymatic kinetic resolution using lipases or esterases can separate enantiomers. For example, (S)-5,6,7,8-tetrahydroquinolin-8-amine was isolated via L-tartaric acid recrystallization after enzymatic treatment, achieving >99% enantiomeric excess (ee) .
  • Validation : Chiral HPLC or polarimetry verifies enantiopurity .

Q. What spectroscopic techniques are critical for structural elucidation of these derivatives?

  • Techniques :

  • X-ray crystallography : Resolves 3D conformation and ligand-metal coordination (e.g., Fe(II) complexes in ε-caprolactone polymerization) .
  • Multinuclear NMR : ³¹P NMR identifies phosphine ligands in metal complexes (e.g., δ −20.25 ppm for L5 ligand) .
  • FT-IR : Confirms amine and carbonyl functional groups (e.g., N-H stretches at ~3305 cm⁻¹) .

Advanced Research Questions

Q. How do N-(2-methylpropyl)-tetrahydroquinolin-8-amine ligands influence catalytic activity in ring-opening polymerization (ROP)?

  • Mechanistic Insights : Iron(II) complexes with bulky substituents (e.g., mesityl or triisopropylphenyl) enhance catalytic efficiency in ε-caprolrolactone ROP. Steric bulk reduces aggregation, improving monomer accessibility .
  • Data Comparison : Fe6 (with 2,4,6-triisopropylphenyl) achieves higher turnover frequency (TOF) than Fe5 (mesityl-substituted) due to optimized steric hindrance .

Q. What structural modifications improve enantioselectivity in asymmetric hydrogenation using these ligands?

  • Design Strategy : Incorporating chiral 5,6,7,8-tetrahydroquinolin-8-amine fragments into PNN pincer ligands (e.g., L7) enhances enantiocontrol. For example, Mn(I) complexes with ferrocenyl-phosphine substituents achieve >90% ee in ketone hydrogenation .
  • Experimental Validation : Kinetic studies show that PNN coordination (vs. NN) improves both yield and ee due to stronger metal-ligand cooperativity .

Q. How does N-(2-methylpropyl)-tetrahydroquinolin-8-amine contribute to CXCR4 antagonism in cancer research?

  • SAR Insights : Rigidity reduction in the tetrahydroquinoline scaffold improves binding to CXCR4 (a chemokine receptor overexpressed in cancers). Derivatives like (S)-5,6,7,8-tetrahydroquinolin-8-amine disrupt CXCL12-mediated pro-survival signaling, validated via in vitro migration assays .
  • Contradictions : While early analogs showed high binding affinity, pharmacokinetic challenges (e.g., poor solubility) required late-stage Buchwald couplings to introduce hydrophilic groups (e.g., aminopiperidine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine
Reactant of Route 2
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N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine

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